3-(2-Morpholinoethyl)pyrrolidin-2-one
Description
3-(2-Morpholinoethyl)pyrrolidin-2-one (CAS: 1564637-94-0) is a bicyclic compound featuring a pyrrolidin-2-one core substituted with a morpholinoethyl group at the C3 position. Its molecular formula is C₁₀H₁₈N₂O₂ (MW: 198.27 g/mol), with the morpholine moiety contributing to its polar and hydrogen-bonding capabilities . The morpholine group is a common pharmacophore in medicinal chemistry, often enhancing solubility and bioavailability.
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(1-3-11-10)2-4-12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCHVWVQYYJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidin-2-one attacks the electrophilic carbon of 2-chloroethylmorpholine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholinoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-(2-Morpholinoethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Morpholinoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Quinoxalinyl Group: The aromatic heterocycle in 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one may facilitate DNA intercalation, correlating with its antimicrobial activity .
- Bulky Substituents : Anti-Alzheimer's compounds (e.g., 10b) feature bulky groups like 4-fluorobenzoyl-piperidinyl, which likely improve acetylcholinesterase (AChE) binding affinity .
Pharmacological Activity Profiles
Key Insights :
- Anti-Alzheimer's Compounds: Bulky substituents (e.g., 4-methoxybenzyl) enhance AChE binding, whereas the morpholinoethyl group’s smaller size may favor different target interactions .
- Antiarrhythmic Agents : Arylpiperazinyl substituents (e.g., 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one) dominate QSAR models, highlighting the role of aromaticity and hydrogen bonding .
Biological Activity
3-(2-Morpholinoethyl)pyrrolidin-2-one (CAS No. 1564637-94-0) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a morpholinoethyl group. Its molecular structure suggests properties that may interact with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and signaling.
- Receptor Modulation : It is hypothesized that this compound interacts with receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of compounds related to the pyrrolidine structure. For instance, derivatives of pyrrolidine have shown promise in seizure models. While specific data on this compound is limited, its structural relatives have demonstrated effective seizure control in animal models, indicating a potential for similar activity.
Analgesic Properties
Research has indicated that pyrrolidine derivatives can possess analgesic effects. In various pain models, these compounds have been tested for their ability to alleviate pain, suggesting that this compound may also exhibit similar properties.
Case Studies and Research Findings
- Study on Pyrrolidine Derivatives :
- Pharmacological Evaluation :
- Toxicological Studies :
Comparative Analysis
| Property | This compound | Related Pyrrolidine Derivatives |
|---|---|---|
| Anticonvulsant Activity | Potential (needs further study) | Effective in animal models |
| Analgesic Activity | Potential (needs further study) | Demonstrated analgesic effects |
| Cytotoxicity | Low at high concentrations | Varies; some show low toxicity |
| Receptor Interaction | Hypothesized | Confirmed for several derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
